2-acetamido-N-(benzylcarbamoyl)heptanamide
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Overview
Description
2-acetamido-N-(benzylcarbamoyl)heptanamide is an organic compound that belongs to the class of fatty amides These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine The structure of this compound includes an acetamido group, a benzylcarbamoyl group, and a heptanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(benzylcarbamoyl)heptanamide typically involves the reaction of heptanoic acid with benzylamine to form N-benzylheptanamide. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, resulting in the formation of this compound. The reaction conditions generally include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(benzylcarbamoyl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or benzylcarbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or carbamates.
Scientific Research Applications
2-acetamido-N-(benzylcarbamoyl)heptanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in inhibiting enzymes involved in glycosylation processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(benzylcarbamoyl)heptanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as β-N-acetylhexosaminidases, which are involved in the hydrolysis of glycosidic bonds in glycoconjugates. This inhibition can affect various biological processes, including cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-N-benzylacetamide
- 2-acetamido-2-(3-aminophenylamino)-N-benzyl-N-methylacetamide
- 5-acetamido-2-hydroxy benzoic acid derivatives
Uniqueness
2-acetamido-N-(benzylcarbamoyl)heptanamide is unique due to its specific structural features, including the combination of an acetamido group, a benzylcarbamoyl group, and a heptanamide backbone
Properties
IUPAC Name |
2-acetamido-N-(benzylcarbamoyl)heptanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-4-6-11-15(19-13(2)21)16(22)20-17(23)18-12-14-9-7-5-8-10-14/h5,7-10,15H,3-4,6,11-12H2,1-2H3,(H,19,21)(H2,18,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNVIXGWEYKYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)NC(=O)NCC1=CC=CC=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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